N-(5-(5-氧代-1-苯基吡咯啉-3-基)-1,3,4-噁二唑-2-基)苯并[d][1,3]二噁烷-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H16N4O5 and its molecular weight is 392.371. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide及其衍生物已被研究其在癌症治疗中的潜力。由Ravinaik 等人 (2021)进行的一项研究表明,当针对各种癌细胞系进行测试时,这些化合物表现出中等至优异的抗癌活性。
抗菌活性
该化合物还因其抗菌特性而被研究。由Latthe & Badami (2007)进行的研究合成了与参考药物相比显示出更高抗菌活性的衍生物,表明它们作为有效抗菌剂的潜力。
抗真菌和抗分枝杆菌特性
另一项研究重点关注这些化合物的抗真菌和抗分枝杆菌特性。Pandya 等人 (2019)合成了一系列衍生物,发现其中一些显示出比标准药物(如环丙沙星和吡嗪酰胺)更好的抗分枝杆菌活性。此外,它们还表现出优异的抗真菌和抗菌活性。
抗氧化性能
这些化合物的抗氧化能力也一直是关注的主题。Bondock 等人 (2016)合成了一系列衍生物,其中一些显示出优异的抗氧化活性并能防止 DNA 损伤。
抗糖尿病活性
在糖尿病研究领域,N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide的衍生物因其潜在的抗糖尿病特性而受到检验。Lalpara 等人 (2021)合成了一系列这些衍生物并评估了它们的体外抗糖尿病活性,显示出有希望的结果。
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound is a synthetic analogue of certain chemical messengers such as dopamine, histamine, tryptamine, serotonin, and melatonin . These messengers play a crucial role in various biological processes .
Mode of Action
It is synthesized from itaconic acid derivatives via cyclization with primary amines followed by masamune-claisen condensation, and cyclization of the newly formed β-keto esters with amidines .
Biochemical Pathways
As a synthetic analogue of certain chemical messengers, it may potentially interact with the biochemical pathways of these messengers .
属性
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-17-9-13(10-24(17)14-4-2-1-3-5-14)19-22-23-20(29-19)21-18(26)12-6-7-15-16(8-12)28-11-27-15/h1-8,13H,9-11H2,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKZGBHQKPQHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。